4,6-Dichloro-1h-indole-2,3-dicarboxylic acid diethyl ester
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Overview
Description
4,6-Dichloro-1h-indole-2,3-dicarboxylic acid diethyl ester is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the indole ring, and two ester groups at positions 2 and 3. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4,6-Dichloro-1h-indole-2,3-dicarboxylic acid diethyl ester typically involves the reaction of 4,6-dichloroindole with diethyl oxalate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the ester groups. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
4,6-Dichloro-1h-indole-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,6-Dichloro-1h-indole-2,3-dicarboxylic acid diethyl ester is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in the study of biological processes involving indole derivatives.
Medicine: Research on this compound contributes to the development of new pharmaceuticals with potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1h-indole-2,3-dicarboxylic acid diethyl ester involves its interaction with various molecular targets and pathways. The compound’s indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
4,6-Dichloro-1h-indole-2,3-dicarboxylic acid diethyl ester can be compared with other indole derivatives, such as:
1H-Indole-2-carboxylic acid, ethyl ester: This compound lacks the chlorine atoms and additional ester group, making it less reactive in certain chemical reactions.
4,6-Dichloro-1H-indole-2,3-dione: This compound has a similar structure but contains ketone groups instead of ester groups, leading to different chemical properties and reactivity.
The unique combination of chlorine atoms and ester groups in this compound makes it a valuable compound for various research applications.
Properties
IUPAC Name |
diethyl 4,6-dichloro-1H-indole-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO4/c1-3-20-13(18)11-10-8(16)5-7(15)6-9(10)17-12(11)14(19)21-4-2/h5-6,17H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPRTNYOKLBJDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C(=CC(=C2)Cl)Cl)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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